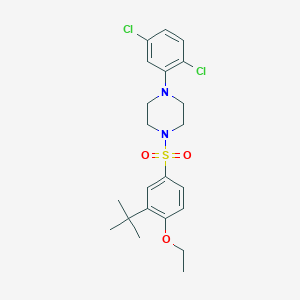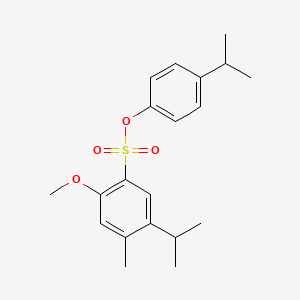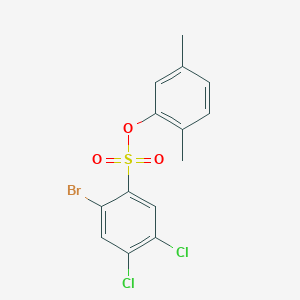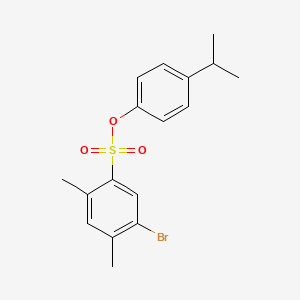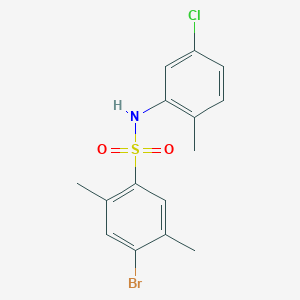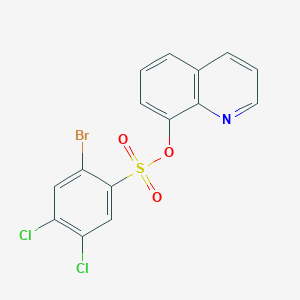
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate, also known as QBS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose homeostasis.
作用機序
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate works by binding to the active site of PTP1B and blocking its enzymatic activity. This leads to an increase in insulin signaling and glucose uptake in cells, which results in improved glucose homeostasis and insulin sensitivity. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have a number of biochemical and physiological effects. It improves glucose homeostasis and insulin sensitivity by increasing insulin signaling and glucose uptake in cells. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate also inhibits the growth and proliferation of cancer cells by targeting PTP1B. In addition, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.
実験室実験の利点と制限
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and has good solubility in organic solvents. However, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other enzymes and signaling pathways are not well understood.
将来の方向性
There are several future directions for research on Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate. One area of interest is the development of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate analogs with improved potency and selectivity for PTP1B. Another area of interest is the investigation of the effects of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate on other enzymes and signaling pathways, which could lead to the discovery of new therapeutic targets for diseases such as cancer and diabetes. Finally, the development of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate-based therapies for the treatment of these diseases is also an area of active research.
Conclusion
In conclusion, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a valuable tool for studying the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity, inhibit the growth and proliferation of cancer cells, and have anti-inflammatory and neuroprotective effects. While Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has some limitations for lab experiments, its potential for the development of new therapies for diseases such as cancer and diabetes makes it an important area of research.
合成法
The synthesis of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate involves the reaction of 8-aminoquinoline with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学的研究の応用
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been extensively used in scientific research as a tool to study the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has also been used to investigate the role of PTP1B in cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2NO3S/c16-10-7-11(17)12(18)8-14(10)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRZUSOHMHJALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)


![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
